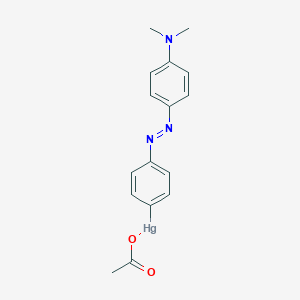
ORGOEGSBRIEKQT-UHFFFAOYSA-M
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ORGOEGSBRIEKQT-UHFFFAOYSA-M is a complex organomercury compound It is known for its unique structure, which includes a mercury atom coordinated with an acetate group and a phenylazo group substituted with a dimethylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ORGOEGSBRIEKQT-UHFFFAOYSA-M typically involves the reaction of mercury(II) acetate with 4-[[4-(dimethylamino)phenyl]azo]phenol. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the mercury center is oxidized to a higher oxidation state.
Reduction: It can also be reduced, typically using reducing agents like sodium borohydride.
Substitution: The acetate group can be substituted with other ligands, such as halides or thiolates, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halides (e.g., sodium chloride) or thiolates (e.g., thiophenol).
Major Products Formed
Oxidation: Higher oxidation state mercury compounds.
Reduction: Reduced mercury species.
Substitution: New organomercury compounds with different ligands.
科学的研究の応用
ORGOEGSBRIEKQT-UHFFFAOYSA-M has several scientific research applications:
Analytical Chemistry: Used as a reagent for the detection and quantification of mercury ions in environmental samples.
Materials Science: Employed in the synthesis of advanced materials with unique optical and electronic properties.
Biological Studies: Investigated for its interactions with biological molecules and potential use in bioimaging.
Medicinal Chemistry: Explored for its potential therapeutic applications, particularly in targeting specific enzymes or receptors.
作用機序
The mechanism of action of this compound involves the coordination of the mercury center with various ligands. The dimethylamino group and phenylazo group play crucial roles in stabilizing the mercury center and facilitating its interactions with other molecules. The molecular targets and pathways involved include coordination with sulfur-containing biomolecules and potential inhibition of specific enzymes.
類似化合物との比較
Similar Compounds
- Phenylmercuric acetate
- Dimethylmercury
- Mercury(II) chloride
Comparison
ORGOEGSBRIEKQT-UHFFFAOYSA-M is unique due to its specific coordination environment and the presence of the dimethylamino and phenylazo groups. These structural features confer distinct chemical reactivity and potential applications compared to other organomercury compounds. For example, phenylmercuric acetate lacks the dimethylamino group, which affects its reactivity and applications in analytical chemistry.
特性
CAS番号 |
19447-62-2 |
|---|---|
分子式 |
C16H17HgN3O2 |
分子量 |
483.92 g/mol |
IUPAC名 |
acetyloxy-[4-[[4-(dimethylamino)phenyl]diazenyl]phenyl]mercury |
InChI |
InChI=1S/C14H14N3.C2H4O2.Hg/c1-17(2)14-10-8-13(9-11-14)16-15-12-6-4-3-5-7-12;1-2(3)4;/h4-11H,1-2H3;1H3,(H,3,4);/q;;+1/p-1 |
InChIキー |
ORGOEGSBRIEKQT-UHFFFAOYSA-M |
SMILES |
CC(=O)O[Hg]C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C |
正規SMILES |
CC(=O)O[Hg]C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C |
Key on ui other cas no. |
19447-62-2 |
ピクトグラム |
Acute Toxic; Irritant; Health Hazard; Environmental Hazard |
同義語 |
(4-((4-(dimethylamino)phenyl)azo)phenyl)mercuric acetate 4-DPAPM |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















